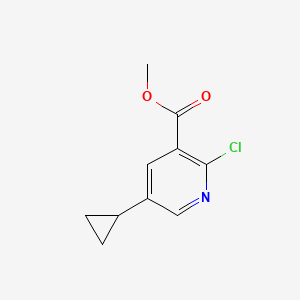

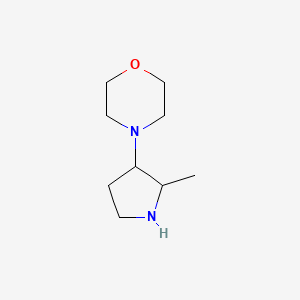

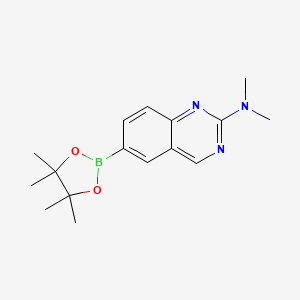

![molecular formula C14H17NOSi B1404568 {2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol CAS No. 1217863-70-1](/img/structure/B1404568.png)

{2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol

Vue d'ensemble

Description

Synthesis Analysis

Pyridinium salts, which are structurally diverse, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . The synthesis of new pyridine derivatives has been reported, where 2-aminosubstituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were used .Chemical Reactions Analysis

A photochemical method for the functionalization of pyridines with radicals derived from allylic C−H bonds has been reported . Two substrates undergo C−H functionalization to form a new C(sp2)−C(sp3) bond .Applications De Recherche Scientifique

Catalysis in Methanol Conversion Methanol, due to its versatile nature, plays a crucial role in various catalytic processes. The dehydration of methanol to produce Dimethyl Ether (DME), a clean fuel and value-added chemical, involves the use of various catalysts including γ-Al2O3, zeolites (ZSM-5, Y, beta, and mordenite), and silicoaluminophosphates. These catalysts are pivotal in methanol conversion processes and have been studied extensively to optimize the production of DME (Bateni & Able, 2018).

Fuel Applications Methanol serves as a significant alternative fuel for internal combustion engines. Its properties make it suitable for spark ignition (SI) engines, requiring fewer modifications compared to compression ignition (CI) engines. Methanol engines offer cleaner burning and higher efficiency, although they emit higher aldehydes. The potential of methanol as a transportation fuel has been discussed extensively, focusing on the technical, economic, and ecological aspects (Kowalewicz, 1993).

Analytical Applications In analytical chemistry, propylsulphonic acid (SCX)-modified silica HPLC columns use methanol or aqueous methanol eluents for effective retention and peak shape of basic drugs. This system demonstrates good retention and selectivity for basic drugs, highlighting the relevance of methanol in the analytical applications (Flanagan et al., 2001).

Hydrogen Production Methanol is a crucial liquid hydrogen carrier and is involved in hydrogen production processes. Recent studies in methanol steam reforming, partial oxidation, and autothermal reforming emphasize the development of catalysts and reactor technology. These processes utilize copper-based catalysts and novel reactor structures, like porous copper fiber sintered-felt and monolith structures, to enhance hydrogen production efficiency (García et al., 2021).

Chemical Marker in Transformer Oil Methanol is identified as a chemical marker for assessing solid insulation condition in power transformers. Studies on methanol generation, its relationship with the degradation of insulating paper, and the methods for its determination in transformer oil underline its importance in monitoring cellulosic insulation degradation (Jalbert et al., 2019).

Orientations Futures

Novel pyrrolo [2,3- d ]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes . This suggests that similar compounds, like “{2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol”, could potentially be used in the development of future antidiabetic drugs .

Propriétés

IUPAC Name |

[2-[dimethyl(pyridin-3-yl)silyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NOSi/c1-17(2,13-7-5-9-15-10-13)14-8-4-3-6-12(14)11-16/h3-10,16H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXRXEGRGZUQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CN=CC=C1)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

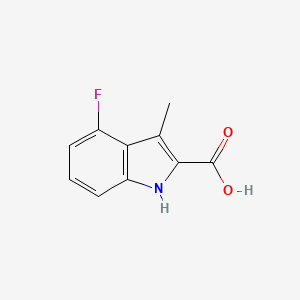

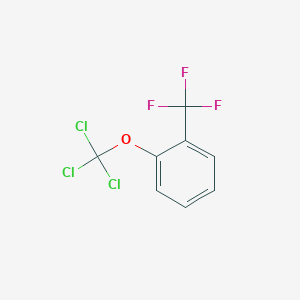

![tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate](/img/structure/B1404485.png)

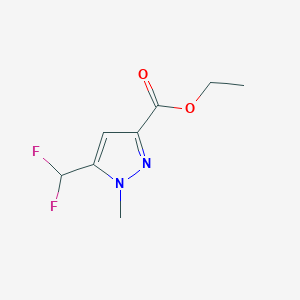

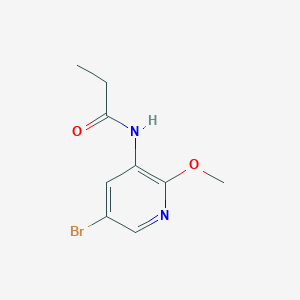

![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/structure/B1404487.png)

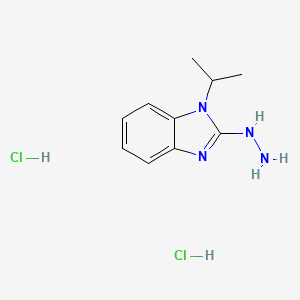

![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)

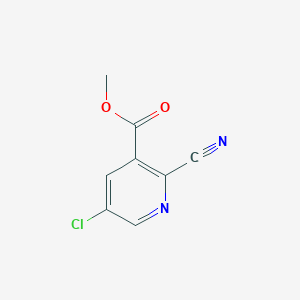

![2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile](/img/structure/B1404496.png)

![2-Cbz-2,6-diazaspiro[4.5]decane](/img/structure/B1404506.png)